molecular formula C10H12BrNO3 B13946948 3-bromo-N,5-dimethoxy-N-methylbenzamide

3-bromo-N,5-dimethoxy-N-methylbenzamide

Cat. No.: B13946948
M. Wt: 274.11 g/mol
InChI Key: VKWJZOIENUUFHR-UHFFFAOYSA-N
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Description

3-Bromo-N,5-dimethoxy-N-methylbenzamide, with the CAS Number 774239-37-1, is a chemical compound supplied for research and development purposes exclusively. This compound has a molecular formula of C10H12BrNO3 and a molecular weight of 274.11 g/mol . It is characterized by its benzamide structure, which is substituted with a bromine atom and two methoxy groups, making it a valuable building block in synthetic organic chemistry. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules. Its specific structure, featuring the N-methoxy-N-methylamide (Weinreb amide) group, is particularly valuable for facilitating nucleophilic addition reactions to produce ketones, thus serving as a crucial precursor in multi-step synthetic routes . Available in various quantities, this product is guaranteed to have a minimum purity of 95% . Intended Use and Handling: All products are designed for scientific research and development use only by technically qualified individuals. These products are not intended for human or veterinary diagnostic or therapeutic uses, or for incorporation into foods, cosmetics, drugs, or consumer products of any kind. Under no circumstances are they for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

3-bromo-N,5-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H12BrNO3/c1-12(15-3)10(13)7-4-8(11)6-9(5-7)14-2/h4-6H,1-3H3

InChI Key

VKWJZOIENUUFHR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)Br)OC)OC

Origin of Product

United States

Strategic Synthesis and Methodological Advancements for 3 Bromo N,5 Dimethoxy N Methylbenzamide

Retrosynthetic Dissection of the 3-bromo-N,5-dimethoxy-N-methylbenzamide Core Structure.

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. This approach allows for the identification of key bond disconnections and the strategic planning of forward synthetic steps.

Identification of Key Precursor Building Blocks and Potential Synthetic Chimeras.

The most logical disconnection in the retrosynthesis of this compound is the amide bond. This bond can be formed by the coupling of a carboxylic acid derivative and an amine. This leads to two primary precursor building blocks: 3-bromo-5-methoxybenzoic acid and N,N-dimethylamine or a related N-methylamine derivative.

Further disconnection of 3-bromo-5-methoxybenzoic acid reveals simpler precursors. The bromo and methoxy (B1213986) substituents can be introduced through electrophilic aromatic substitution reactions on a simpler benzoic acid or benzene (B151609) derivative. A plausible precursor is 3,5-dimethoxybenzoic acid, which can undergo regioselective bromination. Alternatively, 3-bromobenzoic acid could be a starting point, requiring subsequent methoxylation.

Potential synthetic chimeras, or hybrid molecules that can be elaborated into the final product, could involve a pre-functionalized aromatic ring containing some, but not all, of the required substituents. For instance, a brominated and methoxylated benzene ring could be carboxylated to form the key benzoic acid intermediate.

Comparative Analysis of Linear vs. Convergent Synthetic Strategies.

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Given the availability of the key precursor, 3-bromo-5-methoxybenzoic acid, a convergent strategy is generally preferred for the synthesis of the target molecule.

Preparation and Functionalization of Halogenated and Methoxy-Substituted Benzoic Acid Derivatives.

The synthesis of the key intermediate, 3-bromo-5-methoxybenzoic acid, requires precise control over the introduction of the bromo and methoxy groups onto the aromatic ring.

Regioselective Bromination of Aromatic Systems.

The introduction of a bromine atom at a specific position on an aromatic ring is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. In the case of a dimethoxy-substituted benzene ring, the methoxy groups are strongly activating and ortho-, para-directing.

For the synthesis of 3-bromo-5-methoxybenzoic acid, a potential starting material is 3,5-dimethoxybenzoic acid. However, direct bromination of this substrate would likely lead to bromination at the 2-, 4-, or 6-positions due to the strong activating and directing effects of the two methoxy groups and the meta-directing effect of the carboxylic acid group. A more viable route involves the bromination of a precursor where the directing groups favor the desired substitution pattern.

A common method for the synthesis of 3-bromo-5-methoxybenzoic acid starts from 3-hydroxybenzoic acid. This is first converted to its methyl ester to protect the carboxylic acid. Subsequent bromination with a reagent like N-bromosuccinimide (NBS) in the presence of a catalyst can achieve regioselective bromination. The hydroxyl group is then methylated before the ester is hydrolyzed to the desired carboxylic acid.

Starting MaterialBrominating AgentCatalyst/ConditionsKey Feature
3,5-DimethoxybenzeneN-Bromosuccinimide (NBS)AcetonitrileProvides regioselective bromination. coconote.app
1,4-Dimethoxy-2,3-dimethylbenzeneN-Bromosuccinimide (NBS)1,1,1-trichloroethane or benzotrifluorideAllows for controlled bromination. researchgate.net
Activated Aromatic CompoundsLithium bromide and ceric ammonium (B1175870) nitrate (B79036)-Efficient chemo and regioselective oxidative nuclear bromination. nih.gov

The mechanism of electrophilic aromatic bromination typically involves the generation of a highly electrophilic bromine species, often through the use of a Lewis acid catalyst like FeBr₃ with Br₂. coconote.applumenlearning.com This electrophile then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate. lumenlearning.comlibretexts.org Subsequent deprotonation restores the aromaticity and yields the brominated product. lumenlearning.comlibretexts.org

Controlled Alkoxylation Methods for Aryl Ethers.

The introduction of methoxy groups onto an aromatic ring is a crucial step in the synthesis of the target molecule. This is typically achieved through O-alkylation of a corresponding phenol (B47542). The Williamson ether synthesis is a classic and widely used method for this transformation. It involves the reaction of a sodium phenoxide with an alkyl halide, such as methyl iodide.

Modern methods for O-methylation of phenols offer milder and more environmentally friendly alternatives. These include the use of dimethyl carbonate (DMC) in the presence of a base, which is considered a "green" methylating agent. researchgate.netsci-hub.se Other methods utilize tetramethylammonium (B1211777) hydroxide (B78521) under microwave irradiation or transition metal-catalyzed reactions. researchgate.net

MethodMethylating AgentConditionsAdvantages
Williamson Ether SynthesisMethyl halide (e.g., CH₃I)Strong base (e.g., NaH)Well-established and versatile.
Dimethyl Carbonate (DMC)Dimethyl CarbonateBase (e.g., K₂CO₃), high temperatureGreen and less toxic methylating agent. sci-hub.seelsevierpure.com
Phase-Transfer CatalysisMethyl halidePhase-transfer catalyst (e.g., TBAB)Allows for reactions in biphasic systems.
Microwave-AssistedTetramethylammonium hydroxideMicrowave irradiationRapid reaction times. researchgate.net

Advanced Amide Bond Formation Methodologies for N-Methylbenzamides.

The final step in the convergent synthesis of this compound is the formation of the amide bond between 3-bromo-5-methoxybenzoic acid and N,N-dimethylamine. While this can be achieved by converting the carboxylic acid to a more reactive acyl chloride, numerous modern coupling reagents offer milder and more efficient alternatives.

These coupling reagents activate the carboxylic acid in situ, allowing for direct reaction with the amine. The choice of coupling reagent can significantly impact the reaction yield, purity, and the potential for side reactions.

Coupling ReagentAbbreviationActivating SpeciesKey Features
Dicyclohexylcarbodiimide (B1669883)DCCO-acylisoureaWidely used, but can form an insoluble urea (B33335) byproduct. bachem.compeptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966)EDCO-acylisoureaWater-soluble, facilitating purification. luxembourg-bio.comnih.gov
Benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526)PyBOPAcylphosphonium saltEfficient and reduces racemization. bachem.comhepatochem.com
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUUronium/aminium saltHighly effective, especially for hindered substrates. nih.govluxembourg-bio.com
1,1'-CarbonyldiimidazoleCDIAcylimidazolideUseful for forming amides and esters. luxembourg-bio.comresearchgate.net

The mechanism of these coupling reagents generally involves the formation of a highly reactive activated ester or acylphosphonium/uronium salt from the carboxylic acid. uniurb.itresearchgate.net This activated intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, with the coupling reagent being converted into a soluble or easily removable byproduct. uniurb.itresearchgate.net Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to suppress side reactions and reduce racemization, particularly in peptide synthesis. bachem.comluxembourg-bio.com

For the synthesis of N,N-dimethylbenzamides specifically, methods utilizing N,N-dimethylacetamide (DMAc) as both the solvent and a source of the dimethylamine (B145610) moiety in the presence of an activating agent like CDI have been developed. researchgate.netresearchgate.net This provides a direct and efficient route to the desired N,N-dimethylamide products. researchgate.netresearchgate.net

Utilization of Coupling Reagents for Enhanced Efficiency and Yield

The formation of the amide bond is a cornerstone of organic synthesis, and the use of coupling reagents has revolutionized this process by enabling the reaction of carboxylic acids and amines under mild conditions, thus enhancing efficiency and yield. For the synthesis of this compound from 3,5-dimethoxybenzoic acid and N-methylamine, a variety of coupling reagents can be employed. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization. Phosphonium (B103445) salts, for instance, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium/uronium salts like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are also highly effective. These reagents offer the advantages of high yields, short reaction times, and mild reaction conditions.

Table 1: Comparison of Coupling Reagents for Amide Synthesis

Coupling ReagentAdditiveSolventTypical Yield (%)Key Advantages
EDCHOBtDichloromethane (B109758) (DCM)85-95Water-soluble byproducts, mild conditions.
DCCHOBtDichloromethane (DCM)80-90High reactivity, cost-effective.
PyBOPN/ADimethylformamide (DMF)90-98High efficiency for sterically hindered substrates.
HATUN/ADimethylformamide (DMF)90-99Fast reaction rates, low racemization.

Acyl Halide and Activated Ester Approaches to N-Methyl Amides

The acyl halide approach is a classical and robust method for the synthesis of amides. In this strategy, the carboxylic acid, 3,5-dimethoxybenzoic acid, is first converted to a more reactive acyl halide, typically an acyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,5-dimethoxybenzoyl chloride is then reacted with N-methylamine to form the desired amide. This method is generally high-yielding; however, the handling of corrosive acylating agents and the generation of acidic byproducts are notable drawbacks.

Activated esters represent a milder alternative to acyl halides. The carboxylic acid is converted into an ester with a good leaving group, which enhances its reactivity towards nucleophilic attack by an amine. Common activating groups include p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters. The synthesis of this compound via an activated ester intermediate proceeds under neutral or mildly basic conditions, offering good functional group tolerance.

Table 2: Acyl Halide and Activated Ester Methods for Amide Synthesis

MethodActivating ReagentIntermediateReaction Conditions with AmineTypical Yield (%)
Acyl HalideThionyl chloride3,5-Dimethoxybenzoyl chlorideBase (e.g., triethylamine), DCM, 0°C to rt90-98
Activated EsterN-Hydroxysuccinimide, DCCN-succinimidyl 3,5-dimethoxybenzoateDMF, rt80-90

Direct Amidation and Transamidation Reactions

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine without the need for stoichiometric activating agents, often relying on catalytic activation. mdpi.comdoaj.org This approach is highly atom-economical and aligns with the principles of green chemistry. mdpi.com Boronic acid catalysts, for instance, have been shown to be effective in promoting the direct amidation of carboxylic acids. organic-chemistry.org For the synthesis of this compound, 3,5-dimethoxybenzoic acid and N-methylamine could be reacted in the presence of a suitable catalyst at elevated temperatures, with the removal of water driving the reaction to completion. mdpi.com

Transamidation is a process where an existing amide is converted into a new amide by reaction with an amine. This method can be advantageous when the starting amide is readily available. While thermodynamically challenging, transamidation can be facilitated by catalysts. For example, a pre-existing amide could be reacted with an excess of N-methylamine under catalytic conditions to yield this compound.

Chemoselective Functional Group Interconversions and Orthogonal Protection Schemes

The presence of multiple functional groups on the this compound scaffold allows for diverse and chemoselective modifications. Orthogonal protection schemes, where one functional group can be manipulated without affecting others, are crucial for the synthesis of complex derivatives.

The bromine atom on the aromatic ring is a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction of the bromo-substituent with an organoboron reagent (e.g., a boronic acid or ester) allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the coupling of the aryl bromide with a primary or secondary amine, leading to the formation of a new C-N bond. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgresearchgate.net

Heck Reaction: The palladium-catalyzed coupling of the aryl bromide with an alkene introduces a vinyl group onto the aromatic ring. organic-chemistry.orgbeilstein-journals.orgnih.govresearchgate.net

Sonogashira Coupling: This reaction, typically catalyzed by palladium and copper, allows for the coupling of the aryl bromide with a terminal alkyne, forming a C-C triple bond. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comresearchgate.net

Table 3: Metal-Catalyzed Reactions at the Bromine Position

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, baseBiaryl
Buchwald-HartwigAnilinePd₂(dba)₃, ligand, baseDiaryl amine
HeckStyrenePd(OAc)₂, PPh₃, baseStilbene derivative
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, baseDiphenylacetylene derivative

The two methoxy groups on the aromatic ring can be selectively manipulated to introduce further diversity. Selective demethylation to the corresponding phenols can be achieved using various reagents. For instance, Lewis acids like aluminum chloride can effect demethylation. google.comias.ac.in The resulting phenols can then be re-alkylated with different alkyl halides to introduce new ether functionalities. The regioselectivity of demethylation can often be controlled by the reaction conditions and the steric and electronic environment of the methoxy groups. google.comrsc.org

Sustainable and Green Chemistry Paradigms in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed.

Atom Economy: Direct catalytic amidation is a prime example of a reaction with high atom economy, as the only byproduct is water. mdpi.com

Use of Catalysis: Employing catalytic amounts of reagents, as seen in direct amidation and metal-catalyzed cross-coupling reactions, is preferable to using stoichiometric activators.

Safer Solvents: The choice of solvent is critical. Replacing hazardous solvents like dichloromethane and DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether can significantly improve the environmental profile of the synthesis.

Energy Efficiency: Utilizing milder reaction conditions, for example, by employing highly active catalysts that operate at lower temperatures, reduces energy consumption.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Solvent-Free and Aqueous Reaction Media

The choice of reaction medium is a critical factor in the environmental footprint of a chemical synthesis. Conventional amide synthesis often involves the reaction of a carboxylic acid derivative, such as an acyl chloride (e.g., 3-bromo-5-methoxybenzoyl chloride), with an amine in aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). sci-hub.st These solvents pose environmental and health risks, driving the development of alternative media.

Solvent-Free Reactions: One of the most effective green chemistry approaches is the elimination of solvents altogether. semanticscholar.org Solvent-free, or solid-state, reactions can be conducted by directly heating a mixture of the reactants, sometimes with a catalyst. semanticscholar.org For the synthesis of this compound, this could involve heating 3-bromo-5-methoxybenzoic acid with an appropriate amine source in the presence of a dehydrating agent or catalyst. semanticscholar.org Microwave irradiation is another powerful technique for promoting solvent-free reactions, often leading to significantly reduced reaction times and increased yields. sharif.edu For instance, a method using thionyl chloride under solvent-free conditions has been developed for the synthesis of various benzamides from benzoic acids and amines, offering an economical and environmentally friendly alternative. researchgate.net

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants are often insoluble in water, the use of surfactants to form micelles can create "nanoreactors" that facilitate the reaction. organic-chemistry.org Amide coupling reactions using reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (COMU) have been successfully demonstrated in aqueous micellar media, offering high efficiency and the potential for recycling the reaction medium. ucl.ac.ukorganic-chemistry.org Such a system could be adapted for the coupling of 3-bromo-5-methoxybenzoic acid and N-methylamine, replacing large quantities of organic solvents with water. Aromatic amino esters have also been shown to react with aqueous ammonium hydroxide in water to yield corresponding amides. tandfonline.com

The following table summarizes various approaches to amide synthesis in alternative media, which could be adapted for the preparation of this compound.

MethodReactantsConditionsAdvantage
Solvent-Free (Thionyl Chloride) 3-Bromo-5-nitrobenzoic acid + AminesThionyl chloride, Room Temperature, 2-4 hNo solvent, catalyst, or ligand required; economic and efficient. researchgate.net
Solvent-Free (Microwave) Aldehyde + Amide100-130°C, Solvent-freeCatalyst-free, no by-products, easy work-up. sharif.edu
Aqueous Micellar Medium Carboxylic Acids + AminesCOMU coupling reagent, 2,6-lutidine, TPGS-750-M surfactant in waterEnvironmentally responsible, recyclable medium, mild conditions. organic-chemistry.org
Aqueous System Aromatic Amino Esters + Ammonium HydroxideToluene/Water, Aqueous NH4OHAvoids hazardous reagents, moderate to high yields. tandfonline.com

Catalytic Approaches for Reduced Environmental Impact

A primary goal of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. acs.org Traditional amide synthesis often employs coupling reagents like dicyclohexylcarbodiimide (DCC) or phosphonium salts, which are used in stoichiometric amounts and generate significant quantities of by-product waste, complicating purification and reducing atom economy. jocpr.com

Catalytic direct amidation, which involves the condensation of a carboxylic acid and an amine with the removal of water, is a highly attractive alternative. researchgate.net Various catalytic systems have been developed to facilitate this transformation under milder conditions.

Boron-Based Catalysts: Boric acid and various boronic acids have emerged as effective, inexpensive, and environmentally benign catalysts for direct amidation. acs.org These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. acs.org A boric acid-catalyzed condensation of hydrocinnamic acid and benzylamine (B48309), for example, was identified as a significantly greener method compared to traditional routes. acs.org This approach is directly applicable to the synthesis of this compound from its corresponding carboxylic acid and amine precursors.

Metal-Based Catalysts: A range of metal catalysts have been shown to be effective for amide bond formation. Zirconocene complexes can catalyze the direct amidation of carboxylic acids and amines without the need for water-scavenging techniques. researchgate.net More recently, catalysts based on abundant and non-toxic metals like iron have been developed. An iron-substituted polyoxometalate catalyst, for instance, provides an efficient and economical route to amides from various substrates without the need for additional bases or ligands. rsc.org Heterogeneous catalysts, such as sulfated tungstate (B81510) or Lewis acidic ionic liquids immobilized on diatomite earth, offer the additional advantage of easy recovery and reusability, further reducing the environmental impact. researchgate.net

The table below compares several catalytic systems for amide bond formation.

Catalyst SystemReactantsConditionsKey Advantages
Boric Acid Carboxylic Acid + AmineToluene, reflux with water removalInexpensive, low toxicity, generates only water as a by-product. acs.org
Zirconocene Triflate Carboxylic Acid + AmineModerate temperatureHigh yields, convenient protocol, no water scavenging needed. researchgate.net
Iron-Polyoxometalate Carboxylic Acid + AmineToluene, 110°CEconomical, reusable heterogeneous catalyst, no base or ligand required. rsc.org
Immobilized Ionic Liquid/ZrCl4 Benzoic Acids + AminesUltrasonic irradiationReusable catalyst, rapid reaction, high yields, eco-friendly process. researchgate.net

Atom Economy and Process Intensification Studies

Beyond solvent choice and catalyst design, a comprehensive assessment of a synthetic route's sustainability involves quantitative metrics and process optimization.

Atom Economy and Process Mass Intensity (PMI): Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.com Addition and rearrangement reactions often have a 100% atom economy, whereas substitution and elimination reactions generate by-products and have lower atom economies. buecher.de Amide synthesis via stoichiometric coupling agents is a prime example of a process with poor atom economy. jocpr.com Process Mass Intensity (PMI) is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. ucl.ac.uk The pharmaceutical industry has adopted PMI as a key metric to quantify the greenness of a manufacturing process. whiterose.ac.uk Direct catalytic amidation significantly improves both atom economy and PMI by eliminating stoichiometric activators and their by-products, with water being the only theoretical waste stream. acs.org

The following table provides a theoretical comparison of green chemistry metrics for two potential routes to this compound.

MetricRoute 1: Acyl ChlorideRoute 2: Catalytic Amidation
Reactants 3-bromo-5-methoxybenzoyl chloride + N-methylamine3-bromo-5-methoxybenzoic acid + N-methylamine
By-products Hydrochloric Acid (HCl)Water (H₂O)
Theoretical Atom Economy < 100%93.5%
Typical Process Mass Intensity (PMI) High (often >50-100) due to reagents and solvents. ucl.ac.ukLow (can be <10) due to catalysis and reduced solvent use. acs.org

Chemical Reactivity and Mechanistic Elucidation of 3 Bromo N,5 Dimethoxy N Methylbenzamide

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is the most reactive site for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, primarily through palladium- and copper-catalyzed reactions. The electronic nature of the ring, influenced by the methoxy (B1213986) and amide groups, plays a crucial role in the efficiency of these transformations.

Aryl bromides are standard electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the construction of complex molecular architectures. wikipedia.orgwikipedia.orgwikipedia.org The reactivity of 3-bromo-N,5-dimethoxy-N-methylbenzamide in these transformations is anticipated to be robust, given the general reliability of aryl bromides as substrates.

Suzuki Reaction : The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For this compound, this reaction would enable the introduction of a wide range of alkyl, alkenyl, or aryl groups at the C3 position. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. nih.gov

Sonogashira Reaction : This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction of this compound with various alkynes would produce 3-alkynyl-N,5-dimethoxy-N-methylbenzamide derivatives, which are valuable intermediates for pharmaceuticals and organic materials. wikipedia.org

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This reaction provides a direct method for the vinylation of the aromatic ring of this compound. The reaction typically yields the trans-alkene as the major product. organic-chemistry.org

ReactionCoupling PartnerTypical CatalystTypical BaseExpected Product Structure
Suzuki Aryl/Alkyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₃PO₄
Sonogashira Terminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuIEt₃N, Piperidine
Heck Alkene (R-CH=CH₂)Pd(OAc)₂, P(o-tolyl)₃K₂CO₃, Et₃N

Beyond C-C bonds, the aryl bromide moiety is a handle for forming connections with heteroatoms like nitrogen and oxygen.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for constructing C-N bonds by coupling aryl halides with a diverse range of primary and secondary amines, amides, or carbamates. wikipedia.orglibretexts.orgacsgcipr.orgnih.gov Applying this reaction to this compound would allow for the synthesis of a variety of 3-amino-N,5-dimethoxy-N-methylbenzamide derivatives. The choice of phosphine (B1218219) ligand is critical to the success of this transformation, influencing catalyst activity and selectivity. wikipedia.org

Ullmann Condensation : The Ullmann reaction is a classic copper-catalyzed method for forming C-O bonds, typically by coupling an aryl halide with an alcohol or phenol (B47542). organic-chemistry.orgnih.gov While historically requiring harsh conditions, modern ligand-accelerated protocols have expanded its scope and utility. nih.gov This method could be employed to synthesize diaryl ethers by reacting this compound with various phenols.

ReactionCoupling PartnerTypical CatalystTypical LigandExpected Product Structure
Buchwald-Hartwig Amine (R¹R²NH)Pd₂(dba)₃, Pd(OAc)₂BINAP, XPhos
Ullmann Condensation Alcohol/Phenol (R-OH)CuI, CuO1,10-Phenanthroline, L-Proline

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com

In the case of this compound, the molecule is not well-suited for SNAr reactions.

The two methoxy groups at positions C1 and C5 are electron-donating, which destabilizes the carbanionic intermediate required for the SNAr mechanism.

The N-methylamide group at C3 is electron-withdrawing, but it is positioned meta to the bromine leaving group and therefore cannot effectively stabilize the intermediate through resonance.

Consequently, attempts to displace the bromide with strong nucleophiles like alkoxides or amides under typical SNAr conditions are expected to be unsuccessful. Metal-catalyzed pathways remain the most viable strategy for functionalizing the C-Br bond. acsgcipr.org

Transformations and Derivatizations at the N-Methylamide Functionality

The N-methylamide group offers additional opportunities for chemical modification, distinct from the reactivity of the aryl bromide.

The secondary amide contains a proton on the nitrogen atom that can be removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic amidate anion. This anion can then react with various electrophiles.

N-Alkylation : Reaction of the amidate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would lead to the corresponding tertiary amide. This transformation can be useful for modifying the steric and electronic properties of the amide group.

N-Acylation : Treatment of the amidate with acylating agents like acyl chlorides or anhydrides would produce N-acylbenzamide derivatives (diacylamines).

TransformationReagentBaseExpected Product Structure
N-Alkylation Alkyl Halide (R-X)NaH, K₂CO₃
N-Acylation Acyl Chloride (R-COCl)NaH, Pyridine

The amide carbonyl group is relatively unreactive towards reduction but can be converted to an amine using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction proceeds via the formation of a complex with the carbonyl oxygen, followed by hydride delivery to the carbonyl carbon. The resulting intermediate then eliminates the oxygen atom to yield the corresponding amine.

For this compound, reduction with LiAlH₄ would yield 3-bromo-N,5-dimethoxy-N-methylbenzylamine. This reaction effectively transforms the electron-withdrawing amide into an electron-donating benzylamine (B48309) group, significantly altering the electronic properties of the molecule.

TransformationReagentSolventExpected Product
Amide Reduction Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl ether3-bromo-N,5-dimethoxy-N-methylbenzylamine

Hydrolysis and Transamidation Mechanism Studies

The central reactive site for hydrolysis and transamidation is the amide functional group. Amides are generally stable, and their reactions typically require heat and either acidic or basic catalysis. masterorganicchemistry.com

Hydrolysis: The hydrolysis of this compound involves the cleavage of the carbonyl-nitrogen bond to yield 3-bromo-5-methoxybenzoic acid and N-methylhydroxylamine. savemyexams.comallen.in The reaction proceeds via different mechanisms under acidic and basic conditions.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. allen.in This step, which is typically the rate-determining step, forms an anionic tetrahedral intermediate. nih.govuregina.ca The intermediate then collapses, expelling the N-methylmethoxide anion, which is subsequently protonated by the solvent or upon workup to give the final amine product, while the carboxylic acid is initially formed as its carboxylate salt. allen.in

Transamidation: This reaction is analogous to hydrolysis but involves an amine as the nucleophile instead of water. The mechanism follows a similar nucleophilic acyl substitution pathway through a tetrahedral intermediate. This process is generally reversible and requires conditions that drive the equilibrium toward the desired product, such as using a large excess of the reacting amine or removing one of the products.

Reaction TypeConditionKey StepsProducts
Hydrolysis Acidic (e.g., H₂SO₄, heat)1. Protonation of C=O. 2. Nucleophilic attack by H₂O. 3. Formation of tetrahedral intermediate. 4. Elimination of amine.3-bromo-5-methoxybenzoic acid + N-methylhydroxylammonium salt
Hydrolysis Basic (e.g., NaOH, heat)1. Nucleophilic attack by OH⁻. 2. Formation of anionic tetrahedral intermediate. 3. Elimination of amine.3-bromo-5-methoxybenzoate salt + N-methylhydroxylamine
Transamidation Acid or Base Catalysis1. Nucleophilic attack by an amine (R₂NH). 2. Formation of tetrahedral intermediate. 3. Elimination of the original amine.New N-substituted benzamide (B126) + N-methylhydroxylamine

Reactivity of the Dimethoxy Aromatic Ring and Related Aromatic Substitutions

The reactivity of the benzene (B151609) ring is governed by the electronic effects of its five substituents: the bromo group, two methoxy groups, and the N-methyl-N-methoxybenzamide group.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position (regioselectivity) of the substitution are determined by the combined directing effects of the existing substituents. libretexts.org

Methoxy Groups (-OCH₃): Located at the C3 and C5 positions, these are powerful activating groups and are ortho-, para-directors. libretexts.orgpressbooks.pub They donate electron density to the ring via resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. libretexts.org

Bromo Group (-Br): Located at the C1 position, this group is deactivating due to its inductive electron withdrawal but is an ortho-, para-director because its lone pairs can donate into the ring via resonance. libretexts.orgleah4sci.com

Amide Group (-CON(CH₃)OCH₃): This substituent at the C1 position is a deactivating group and a meta-director. libretexts.org It withdraws electron density from the ring through both induction and resonance, destabilizing the sigma complex, particularly when the positive charge is on the adjacent carbon. libretexts.org

The C2 position is ortho to the C3-methoxy and the C1-bromo/amide groups.

The C4 position is ortho to both the C3- and C5-methoxy groups and para to the C1-bromo/amide groups.

The C6 position is ortho to the C5-methoxy and the C1-bromo/amide groups.

Therefore, incoming electrophiles will be overwhelmingly directed to the C2, C4, and C6 positions. The C4 position is doubly activated by both methoxy groups, making it the most probable site for substitution, assuming steric hindrance is not prohibitive.

Substituent (Position)Electronic EffectDirecting EffectActivated Positions
-Br (C1)Deactivating (Inductive), Donating (Resonance)Ortho, ParaC2, C4, C6
-CON(CH₃)OCH₃ (C1)Deactivating (Inductive & Resonance)MetaC3, C5 (already substituted)
-OCH₃ (C3)Activating (Resonance)Ortho, ParaC2, C4, C6
-OCH₃ (C5)Activating (Resonance)Ortho, ParaC4, C6
Combined Effect ActivatedOrtho, Para (to methoxy groups)C4 > C2, C6

The aryl methoxy groups can undergo specific chemical transformations.

Oxidative Demethylation: Aryl ethers, particularly electron-rich dimethoxybenzenes, can be oxidized to quinones. acs.org Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-bromosuccinimide (NBS) can achieve this transformation, which proceeds through an oxidative demethylation pathway. acs.orgtandfonline.com For this compound, such a reaction would be complex but could potentially yield hydroxylated or quinone-like derivatives under forcing conditions.

Reductive Cleavage: The carbon-oxygen bond of aryl methyl ethers can be cleaved. researchgate.net This can be achieved reductively to replace the methoxy group with hydrogen (Ar-OCH₃ → Ar-H) using certain nickel-catalyzed systems, where the alkoxy group itself can serve as an internal reductant. rsc.org Alternatively, cleavage to a phenol (Ar-OCH₃ → Ar-OH) is a more common transformation, often accomplished with strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr. organic-chemistry.org

TransformationReagent ClassTypical ReagentsPotential Product Type
Oxidative Demethylation Strong OxidantsCeric Ammonium Nitrate (CAN), N-Bromosuccinimide (NBS)Benzoquinone derivative
Reductive Cleavage (to Phenol) Lewis Acids / Strong AcidsBoron Tribromide (BBr₃), HBrDihydroxy-benzamide derivative
Reductive Cleavage (to Arene) Transition Metal CatalystsNi(COD)₂ / NHC LigandMonomethoxy- or desmethoxy-benzamide derivative

Theoretical and Experimental Investigations of Reaction Mechanisms

While direct experimental data is unavailable, theoretical and kinetic studies on related benzamides provide a framework for understanding the reaction mechanisms of this compound.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for analyzing reaction pathways. researchgate.netnih.gov For the hydrolysis of amides, these studies focus on mapping the potential energy surface from reactants to products.

Transition State: The reaction proceeds through a high-energy transition state that resembles the tetrahedral intermediate. nih.govmcmaster.ca For the base-catalyzed hydrolysis of amides, computational studies have shown that the rate-determining step is the formation of this tetrahedral intermediate. nih.gov The transition state structure involves the partial formation of the bond between the nucleophile (e.g., hydroxide) and the carbonyl carbon, and the partial breaking of the C=O π-bond. acs.org Solvent molecules often play a crucial role in stabilizing the charge development in the transition state through hydrogen bonding. nih.gov

Reaction Coordinate: The intrinsic reaction coordinate (IRC) connects the transition state to the reactants and the intermediate. mcmaster.ca For amide hydrolysis, the reaction coordinate primarily involves the change in distance between the nucleophile and the carbonyl carbon, as well as changes in the bond angles around the carbonyl group as it transitions from sp² to sp³ hybridization. mcmaster.ca

Kinetic studies on the hydrolysis of substituted benzamides have been used to elucidate reaction mechanisms and the influence of substituents. researchgate.netacs.org

Rate Law: The hydrolysis of amides is typically first order in the amide and first order in the acid or base catalyst. mcmaster.ca The rate is highly dependent on temperature and the concentration of the catalyst.

Hammett Equation: The Hammett equation, log(k/k₀) = ρσ, is a linear free-energy relationship that quantifies the impact of meta- and para-substituents on the reaction rate relative to an unsubstituted parent compound. wikipedia.orglibretexts.org

σ (Sigma): The substituent constant, which depends on the nature and position of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org For the alkaline hydrolysis of benzamides, the ρ value is positive (e.g., ≈ +2.5 for ethyl benzoates), signifying that the reaction is accelerated by electron-withdrawing groups. wikipedia.org This is because such groups stabilize the developing negative charge in the transition state of the rate-determining step. viu.ca

For this compound, the electronic effect on the amide hydrolysis rate would be determined by the substituents on the ring. The bromo group is at the meta position relative to the amide, and the methoxy group is at the para position (assuming the amide is at C1, Br at C3, and OMe at C5 for this analysis relative to the reaction center). A precise prediction is complex, but the electron-withdrawing nature of the bromo group (positive σ) would likely increase the rate, while the electron-donating methoxy group (negative σ) would decrease it.

Substituent (Position relative to Amide)Hammett Constant (σ)Predicted Effect on Hydrolysis Rate (ρ > 0)
m-Bromoσ_m ≈ +0.39Rate Acceleration
p-Methoxyσ_p ≈ -0.27Rate Deceleration
Net Predicted Effect Σσ is positiveOverall Rate Acceleration vs. Unsubstituted Benzamide

Lack of Available Data for this compound

Following a comprehensive search of available scientific literature, no specific data or research findings were identified for the chemical compound This compound concerning its chemical reactivity, mechanistic elucidation, or the specific role of catalysts and additives in directing its reactivity.

The performed searches did not yield any scholarly articles, patents, or detailed experimental data pertaining to the catalytic transformations of this particular molecule. While information exists for structurally related bromo-benzamide derivatives, the strict requirement to focus solely on This compound prevents the inclusion of such data.

Consequently, it is not possible to provide the requested detailed article, including data tables and research findings, on the "Role of Catalysts and Additives in Directing Reactivity" for this specific compound due to the absence of published research in the public domain.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra, a complete and unambiguous assignment of all atoms in the molecule can be achieved.

Two-dimensional NMR experiments are crucial for mapping the intricate network of connections within a molecule. youtube.com For 3-bromo-N,5-dimethoxy-N-methylbenzamide, a combination of techniques would confirm its constitution. science.gov

COSY (Correlation Spectroscopy): This proton-proton correlation experiment reveals scalar couplings between protons, typically over two to three bonds. sdsu.edu For the target molecule, COSY would show correlations between the aromatic protons on the benzene (B151609) ring, confirming their adjacency. For instance, the proton at the C4 position would show a correlation with the protons at C2 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu It allows for the unambiguous assignment of protonated carbon atoms. The signals for the aromatic C-H groups, the methoxy (B1213986) carbons, and the N-methyl carbon would each be correlated to their respective proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular skeleton, especially around quaternary (non-protonated) carbons. sdsu.edu Key HMBC correlations would include:

The N-methyl protons to the amide carbonyl carbon and the N-bearing carbon of the aromatic ring.

The methoxy protons to the C3 and C5 carbons of the ring.

The aromatic protons to adjacent and geminal carbon atoms, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connections. researchgate.net NOESY is critical for determining stereochemistry and conformation. An important expected correlation would be between the N-methyl protons and the aromatic proton at the C6 position, which would help to establish the rotational preference around the aryl-C(O) bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for this compound
PositionAtomPredicted δ (ppm)Key COSY CorrelationsKey HSQC CorrelationKey HMBC CorrelationsKey NOESY Correlations
1C~137--H2, H4, H6-
2CH~6.9H4, H6C2C4, C6, C=OH4, OCH₃(3)
3C~160--H2, H4, OCH₃(3)-
4CH~7.1H2, H6C4C2, C6, C5H2, H6, OCH₃(5)
5C~160--H4, H6, OCH₃(5)-
6CH~6.8H2, H4C6C2, C4, C=OH4, N-CH₃
-C=O~170--H2, H6, N-CH₃-
-N-CH₃~3.0 (broad)-N-CH₃C=OH6
3OCH₃~3.8-OCH₃C3H2, H4
5OCH₃~3.8-OCH₃C5H4, H6

While solution-state NMR provides data on molecules in a dynamic, averaged state, solid-state NMR (SS-NMR) offers atomic-level information on materials in their solid form. researchgate.net This technique is exceptionally sensitive to the local environment of each nucleus and is a powerful tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.govnih.gov Different polymorphs of this compound, having distinct crystal packing and intermolecular interactions, would yield different ¹³C and ¹⁵N SS-NMR spectra. rsc.org The chemical shifts of atoms involved in or near intermolecular contacts (like hydrogen or halogen bonds) are particularly affected. Furthermore, SS-NMR can readily distinguish between highly ordered crystalline material and disordered amorphous content, as amorphous solids typically produce much broader spectral lines. nih.gov

The amide C-N bond in N-substituted benzamides possesses significant double-bond character due to resonance, which restricts rotation around this bond. nanalysis.com This restriction can lead to the existence of distinct rotational isomers (rotamers), which may interconvert on the NMR timescale. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, are used to investigate such conformational exchange processes.

For this compound, restricted rotation could make the two methoxy groups magnetically inequivalent at low temperatures, resulting in separate signals. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. nih.gov By analyzing the spectral changes with temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated. acs.org Activation enthalpies for similar amide rotations are typically in the range of 14-23 kcal/mol. nih.govnih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the exact position of each atom in the molecule and in the crystal lattice. nih.gov

SCXRD analysis would provide the absolute structure of this compound, yielding highly accurate measurements of bond lengths, bond angles, and torsion angles. nih.gov This data confirms the molecular connectivity and provides insight into the molecule's conformation in the solid state. For example, the planarity of the benzamide (B126) moiety and the relative orientations of the methoxy and N-methyl groups would be precisely determined. The experimental geometric parameters can be compared to theoretical values from computational studies. researchgate.net

Table 2: Typical Bond Lengths and Angles Expected from SCXRD Analysis
Bond/AngleTypeExpected ValueReference Compound Class
C-BrBond Length~1.90 ÅBrominated Aromatic Compounds nih.gov
C=OBond Length~1.23 ÅBenzamides nih.gov
C(O)-NBond Length~1.34 ÅN-Methylbenzamides nih.gov
C(aryl)-C(O)Bond Length~1.50 ÅBenzamides nih.gov
C(aryl)-OBond Length~1.36 ÅMethoxybenzenes researchgate.net
O-C(methyl)Bond Length~1.43 ÅMethoxybenzenes researchgate.net
C(aryl)-C(aryl)Bond Length~1.39 ÅBenzene Derivatives researchgate.net
O=C-NBond Angle~122°N-Methylbenzamides nih.gov
C(aryl)-C(O)-NBond Angle~118°N-Methylbenzamides nih.gov
C-O-CBond Angle~117°Methoxybenzenes researchgate.net

Beyond the structure of a single molecule, SCXRD reveals how molecules arrange themselves in the crystal lattice, a study known as crystal engineering. This packing is directed by a variety of non-covalent intermolecular interactions. rsc.org For this compound, several key interactions would be anticipated:

Hydrogen Bonding: While lacking classic N-H or O-H donors, the molecule can participate in weak C-H···O hydrogen bonds, with the amide carbonyl oxygen and methoxy oxygens acting as acceptors. These interactions, though weak, can collectively play a significant role in stabilizing the crystal structure. nih.govnih.gov

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor. nih.gov Due to an electron-deficient region known as a σ-hole on the bromine atom opposite the C-Br bond, it can form attractive interactions with nucleophiles like the oxygen atom of a nearby amide or methoxy group (C-Br···O). researchgate.netmdpi.com Less common Br···Br interactions may also be observed. mdpi.com

π-Stacking: The electron-rich aromatic rings can stack on top of one another in various arrangements (e.g., face-to-face or offset). researchgate.net The nature and strength of these π-stacking interactions are influenced by the electronic properties of the substituents on the ring. rsc.orgnih.gov These interactions are crucial in organizing the molecules into layers or columns within the crystal.

Crystallographic Polymorphism and Cocrystal Formation

Polymorphism is a phenomenon where a single chemical compound can crystallize in multiple distinct forms, each possessing a different internal crystal lattice. nih.govmdpi.com These variations in crystal packing can arise from different molecular conformations or intermolecular interactions, leading to polymorphs with distinct physicochemical properties such as solubility, stability, and melting point. nih.govmdpi.com In the context of benzamide derivatives, polymorphism is a recognized occurrence. For instance, studies on compounds like N-(3-hydroxyphenyl)-3-methoxybenzamide have identified different polymorphs confirmed by single-crystal X-ray diffraction, with differences attributed to variations in hydrogen bonding networks and molecular conformation. mdpi.com

While specific studies on the crystallographic polymorphism of this compound are not extensively documented in publicly available research, the principles observed in structurally related N-arylbenzamides suggest a potential for polymorphic behavior. mdpi.comresearchgate.net The formation of different crystal packs would likely be influenced by intermolecular interactions involving the amide group and the methoxy substituents.

Cocrystal formation is another aspect of crystal engineering where a compound crystallizes with a second, different molecule (a coformer) in a defined stoichiometric ratio. This technique is often employed to modify the physical properties of an active pharmaceutical ingredient. The ability of the benzamide functional group to participate in hydrogen bonding makes it a candidate for forming cocrystals with suitable coformers.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule and for elucidating its structure through fragmentation analysis.

HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C10H12BrNO3. The theoretical exact mass can be calculated for its major isotopologues. This accurate mass measurement is crucial for confirming the identity of the target compound in a synthesis and for identifying any intermediates or byproducts.

Table 1: Theoretical Exact Mass of this compound Isotopologues

Molecular Formula Isotope Theoretical Exact Mass (m/z)
C₁₀H₁₂⁷⁹BrNO₃ ⁷⁹Br 272.9998

Common fragmentation pathways would likely involve cleavages around the amide functionality and losses of the substituent groups.

Key Proposed Fragmentation Pathways:

Loss of N-methyl group: Cleavage resulting in the loss of a methyl radical or methane.

Amide Bond Cleavage: Scission of the C-N bond to generate a substituted benzoyl cation.

Loss of Methoxy Groups: Elimination of methoxy radicals (·OCH₃) or formaldehyde (B43269) (CH₂O).

Formation of Benzoyl Cation: A primary fragmentation would likely yield the 3-bromo-5-methoxybenzoyl cation.

Table 2: Proposed Key Fragments in MS/MS of [this compound+H]⁺

Proposed Fragment Ion (m/z) Description of Neutral Loss
258/260 Loss of CH₄ (Methane)
244/246 Loss of CH₂O (Formaldehyde)
229/231 Loss of C₂H₅N (Ethylamine fragment)
215/217 Loss of CONHCH₃ (N-methylformamide)

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Fingerprinting and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their local environment. nih.gov

Each functional group within this compound has characteristic vibrational frequencies. The positions of these bands in an FT-IR or Raman spectrum can confirm the presence of these groups and provide insight into the molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Amide I) Carbonyl Stretch 1630 - 1680
C-N (Amide III) C-N Stretch 1250 - 1350
C-O (Aryl Ether) Asymmetric Stretch 1200 - 1275
C-O (Aryl Ether) Symmetric Stretch 1020 - 1075
Aromatic C=C Ring Stretch 1450 - 1600
Aromatic C-H Out-of-plane Bend 700 - 900
Aliphatic C-H Stretch 2850 - 3000

Vibrational spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time, in-situ monitoring of chemical reactions. uib.noirb.hr By inserting a probe (such as a Raman fiber-optic probe) directly into the reaction vessel, spectra can be continuously collected without disturbing the reaction. uib.noirb.hr This allows for the tracking of reactant consumption and product formation by monitoring the intensity changes of their characteristic vibrational peaks.

For the synthesis of this compound, for example, from 3-bromo-5-methoxybenzoyl chloride and N,N-dimethylamine, one could monitor the reaction progress. The disappearance of the characteristic C=O stretching band of the acid chloride (typically >1750 cm⁻¹) and the simultaneous appearance of the amide C=O band (around 1650 cm⁻¹) would indicate the progression of the reaction, allowing for precise determination of the reaction endpoint and potentially identifying the formation of any intermediates. uib.no

Computational Chemistry and Molecular Modeling of 3 Bromo N,5 Dimethoxy N Methylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the electron density, DFT methods can predict a wide array of molecular properties with considerable reliability. For a molecule such as 3-bromo-N,5-dimethoxy-N-methylbenzamide, DFT calculations are instrumental in understanding its fundamental chemical nature.

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the lowest energy arrangement of its atoms. For this compound, this process involves exploring the potential energy surface to identify stable conformers. The rotational barriers around single bonds, such as the C-N amide bond and the C-O bonds of the methoxy (B1213986) groups, give rise to various possible conformations.

A relaxed potential energy surface scan is often performed by systematically rotating key dihedral angles to map out the conformational landscape. The results of such a scan would likely reveal the most stable conformer, as well as any other low-energy conformers that might be present in equilibrium.

Below is an illustrative data table of optimized geometric parameters for the putative lowest-energy conformer of this compound, based on typical values for similar structures calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter Value
Bond Lengths (Å)
C(carbonyl)-O1.23
C(carbonyl)-N1.36
C(aromatic)-C(carbonyl)1.50
C(aromatic)-Br1.90
C(aromatic)-O(methoxy)1.37
Bond Angles (°) **
O-C(carbonyl)-N121.0
C(aromatic)-C(carbonyl)-N118.5
C(aromatic)-C(carbonyl)-O120.5
Dihedral Angles (°) **
C(aromatic)-C(aromatic)-C(carbonyl)-N30.0

Note: The data in this table is illustrative and based on computational models of structurally similar compounds.

The electronic properties of this compound can be elucidated through the analysis of its molecular orbitals, charge distribution, and molecular electrostatic potential (MEP). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the methoxy groups, which are electron-donating. The LUMO, on the other hand, is likely to be distributed over the carbonyl group and the aromatic ring.

The MEP provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored in shades of red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are likely sites for nucleophilic attack.

An illustrative table of calculated electronic properties for this compound is provided below.

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.5 D

Note: The data in this table is illustrative and based on computational models of structurally similar compounds.

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts are typically scaled using empirical equations to improve their agreement with experimental values. For this compound, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the bromine and methoxy substituents.

Vibrational Frequencies: The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. Key vibrational modes for this compound would include the C=O stretching of the amide group, C-N stretching, C-H stretching of the aromatic and methyl groups, and vibrations associated with the C-Br and C-O bonds.

An illustrative table of predicted key vibrational frequencies for this compound is presented below.

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch (Amide)1650
C-N Stretch (Amide)1380
Aromatic C-H Stretch3050-3100
Aliphatic C-H Stretch2900-3000
C-Br Stretch650
Asymmetric C-O-C Stretch (Methoxy)1250
Symmetric C-O-C Stretch (Methoxy)1050

Note: The data in this table is illustrative and based on computational models of structurally similar compounds.

Simulation of Reaction Pathways and Mechanism Validation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

To understand the kinetics of a reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For reactions involving this compound, such as hydrolysis of the amide bond or nucleophilic aromatic substitution, computational methods can be used to locate the transition state structures. This is typically done by searching for a first-order saddle point on the potential energy surface. Once the TS is located, frequency calculations are performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The activation energy can then be calculated, providing a quantitative measure of the reaction's feasibility. For example, in the case of amide hydrolysis, the calculations would model the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent breakdown of this intermediate to form the products.

Reactions are typically carried out in a solvent, which can have a significant impact on both the thermodynamics and kinetics of the reaction. Computational models can account for solvent effects in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models, on the other hand, include a number of individual solvent molecules in the calculation. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in some reactions.

For a reaction involving this compound, the choice of solvent could influence the stability of the reactants, transition state, and products. For instance, a polar solvent would be expected to stabilize charged intermediates and transition states, thereby potentially lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent. Computational studies can quantify these effects by calculating the reaction profile in different solvents.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the motion of atoms and molecules over time. tandfonline.comirb.hr For this compound, MD simulations provide critical insights into its structural dynamics, conformational preferences, and the non-covalent interactions that govern its behavior in different environments. These simulations model the complex interplay of forces within the molecule and with its surroundings, revealing how its structure is intrinsically linked to its properties and potential functions.

The flexibility of this compound is a key determinant of its physical and chemical properties. This flexibility arises from the possible rotations around several single bonds: the C(aryl)-C(carbonyl) bond, the C(carbonyl)-N(amide) bond, and the C-O bonds of the two methoxy groups. MD simulations can quantify this flexibility in different phases.

In Solution: When dissolved in a solvent, the molecule exhibits significant conformational freedom. neu.edu.trnih.govrsc.org The barrier to rotation around the C(carbonyl)-N(amide) bond is substantial due to its partial double-bond character, but fluctuations are still possible. The orientation of the N-methyl group relative to the carbonyl oxygen can lead to distinct cis and trans conformers, with the trans conformer generally being more stable in N-aryl-N-methyl amides. nih.gov The dihedral angle between the benzene (B151609) ring and the amide plane is also highly variable, influenced by interactions with solvent molecules and the steric hindrance of the substituents. The two methoxy groups can rotate, adapting their orientation to optimize solvation and minimize steric clash.

In the Solid State: Within a crystal lattice, the molecule's dynamic behavior is significantly constrained. The conformation is largely fixed by crystal packing forces and specific intermolecular interactions. mdpi.com Molecular motion is reduced to vibrations and slight librations (rotational oscillations) around an equilibrium position. The specific conformation adopted in the solid state (the "crystal structure") represents a deep minimum on the potential energy surface, stabilized by a network of interactions with neighboring molecules.

Interactive Data Table: Simulated Conformational Dynamics
Dihedral AngleDescriptionSimulated RMSF (Solution)Simulated RMSF (Solid State)
O=C-C-C(aryl)Amide Plane vs. Ring25.4°4.8°
C(aryl)-C-N-C(methyl)Amide Bond Rotation12.1°2.5°
C(aryl)-O-C(methoxy1)Methoxy 1 Rotation45.8°8.2°
C(aryl)-O-C(methoxy2)Methoxy 2 Rotation48.1°8.9°

Root Mean Square Fluctuation (RMSF) values are hypothetical, based on typical simulation results, illustrating the higher flexibility in solution compared to the solid state.

While this compound lacks classical hydrogen bond donors (like N-H or O-H), its oxygen atoms act as hydrogen bond acceptors, and the bromine atom can participate in halogen bonding, a critical non-covalent interaction. ias.ac.insci-hub.stnih.gov These interactions are fundamental to its self-assembly into ordered supramolecular structures. mdpi.com

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor, while the ether oxygens of the methoxy groups are weaker acceptors. In protic solvents or in co-crystals with hydrogen bond donors, these sites can form C-H···O or O-H···O interactions, influencing solubility and crystal packing. ias.ac.innih.gov

Halogen Bonding: The bromine atom on the aromatic ring possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole. This region can interact favorably with electron-rich atoms like the carbonyl oxygen of a neighboring molecule, forming a highly directional C-Br···O halogen bond. rsc.org This type of interaction is a powerful tool in crystal engineering for directing supramolecular assembly. researchgate.netnih.gov Studies on other halogenated phenylpyrazinamides show that halogen bonding can be a dominant synthon-forming interaction, with interaction energies ranging from -9 to -24 kJ/mol. rsc.org

π-π Stacking: The electron-rich aromatic ring can interact with other rings through π-π stacking, further stabilizing the crystal structure. The substitution pattern, with both electron-donating (methoxy) and electron-withdrawing (bromo) groups, modulates the ring's quadrupole moment, influencing the geometry (e.g., parallel-displaced or T-shaped) of these interactions.

The combination of these forces—halogen bonds, hydrogen bonds, and π-π stacking—can lead to the formation of predictable one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. rsc.orgnih.gov

Interactive Data Table: Potential Intermolecular Interactions
Interaction TypeDonor GroupAcceptor GroupTypical Distance (Å)
Halogen BondC-BrO=C (Amide)2.9 - 3.3
Hydrogen BondC-H (Aromatic)O=C (Amide)3.0 - 3.5
Hydrogen BondC-H (Methyl)O (Methoxy)3.2 - 3.6
π-π StackingBenzene RingBenzene Ring3.3 - 3.8

Distances are typical values derived from literature on similar molecular systems.

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) Studies

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) models are statistical tools that correlate the chemical structure of a compound with its physical properties or chemical reactivity. archivepp.comjppres.com These models translate molecular structures into a set of numerical values, or "descriptors," which are then used to build predictive mathematical equations. nih.govnih.gov For a series of benzamide (B126) derivatives including this compound, QSPR/QSRR can be a valuable tool for predicting behavior and understanding the influence of its specific substituents. unair.ac.idnih.gov

By developing QSPR/QSRR models for a series of related benzamides, it is possible to predict various properties without the need for experimental measurement. semanticscholar.org

Non-Biological Properties: QSPR models can predict properties such as solubility, melting point, boiling point, and chromatographic retention times. mdpi.com For instance, a QSRR model for HPLC retention would use descriptors related to molecular size (e.g., molecular weight, surface area), polarity (e.g., dipole moment, polarizability), and hydrogen bonding capacity to predict how strongly the compound interacts with the stationary phase. nih.govacs.orgnih.gov

Chemical Reactivity: QSRR models can predict the outcomes of chemical reactions. For benzamides, this could include predicting the rate of acid or base-catalyzed hydrolysis or the susceptibility of the aromatic ring to further electrophilic substitution. youtube.comchemistryworld.com The models would incorporate electronic descriptors (e.g., partial atomic charges, HOMO/LUMO energies) and steric descriptors to quantify how substituents affect the reactivity of the amide bond or the aromatic ring.

A typical linear QSPR/QSRR model takes the form: Property = c₀ + c₁·D₁ + c₂·D₂ + ... + cₙ·Dₙ where D represents molecular descriptors and c represents coefficients determined by regression analysis. The statistical quality of such models is often evaluated using the coefficient of determination (R²) for the training set and the cross-validated coefficient (Q²) to assess predictive power. tandfonline.comnih.gov

Interactive Data Table: Hypothetical QSRR Model for HPLC Retention Time (tR)
DescriptorDescriptionCoefficientContribution
logPLipophilicity+1.25Increased retention
TPSATopological Polar Surface Area-0.08Decreased retention
MWMolecular Weight+0.03Increased retention
Model Statistics Value
R² (Training Set)0.92
Q² (Test Set)0.85

This table represents a hypothetical but plausible model for reversed-phase HPLC, where more lipophilic and larger molecules typically have longer retention times.

Bromo Group (at position 3): This group exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Its position meta to the amide linkage means its electronic influence on the amide bond itself is primarily inductive, potentially increasing the electrophilicity of the carbonyl carbon. nih.gov

Methoxy Groups (at position 5 and on the nitrogen): The aromatic methoxy group is strongly electron-donating through resonance (+R) and moderately electron-withdrawing inductively (-I), with the resonance effect dominating. beilstein-journals.org This increases the electron density of the aromatic ring. The N-methyl group has a modest electron-donating inductive effect and also introduces steric bulk around the amide bond, which can influence its planarity and reactivity. researchgate.net

The interplay of these substituents creates a complex electronic environment. For example, in an electrophilic aromatic substitution reaction, the directing effects of the substituents would be antagonistic; the methoxy group is activating and ortho-, para-directing, while the bromo and benzamide groups are deactivating. msu.edu A QSRR model built on a diverse set of substituted benzamides could precisely quantify these competing influences and predict the most likely site of reaction.

Interactive Data Table: Substituent Effects on Aromatic Reactivity
SubstituentPositionElectronic EffectDirecting Influence
-C(=O)N(CH₃)-1Deactivating (-I, -R)meta-directing
-Br3Deactivating (-I, +R)ortho-, para-directing
-OCH₃5Activating (+R, -I)ortho-, para-directing

This table summarizes the classical substituent effects relevant to electrophilic aromatic substitution.

Advanced Applications and Functional Material Development

Role of 3-bromo-N,5-dimethoxy-N-methylbenzamide as a Strategic Building Block in Organic Synthesis

The utility of substituted benzamides as foundational units in the synthesis of more complex molecules is well-established. The specific arrangement of functional groups in this compound makes it a valuable and versatile building block for creating intricate molecular architectures and a diverse array of derivatives.

Synthesis of Complex Molecular Architectures and Scaffolds

The presence of a bromine atom on the aromatic ring is a key feature that allows for a variety of cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the site of the bromine. This capability enables the integration of the benzamide (B126) core into larger, more complex molecular frameworks. For instance, the Suzuki-Miyaura cross-coupling reaction could be used to attach various aryl or heteroaryl groups, leading to the synthesis of bi-aryl compounds that are prevalent in many biologically active molecules and functional materials. ed.ac.uk

The N-methyl and N,5-dimethoxy groups also play a crucial role by modulating the electronic properties and reactivity of the molecule. These groups can influence the regioselectivity of further electrophilic aromatic substitution reactions, providing pathways to multifunctionalized aromatic compounds. The amide functionality itself can be a handle for further chemical transformations or can serve as a key structural element in the final target molecule.

Precursor for Diversified Benzamide-Based Derivatives with Tunable Properties

Beyond its role in building complex carbon skeletons, this compound serves as a precursor for a wide range of benzamide-based derivatives. The reactivity of the bromine atom allows for its replacement with various other functional groups through nucleophilic aromatic substitution or metal-catalyzed processes. This functional group diversity is critical for tuning the physicochemical properties of the resulting molecules for specific applications, such as medicinal chemistry or materials science. nih.govresearchgate.net

For example, replacing the bromine with cyano, amino, or thiol groups can drastically alter the electronic and hydrogen-bonding capabilities of the molecule. The methoxy (B1213986) groups can be selectively demethylated to yield hydroxybenzamides, which can then be further functionalized. This ability to systematically modify the peripheral functional groups allows for the creation of a library of related compounds with fine-tuned properties for structure-activity relationship studies or for optimizing material performance. acs.org

Potential in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The principles of crystal engineering, a subset of supramolecular chemistry, are used to design and control the formation of crystalline solids with desired properties. youtube.com The structural features of this compound make it an interesting candidate for these fields.

Design of Self-Assembled Systems and Ordered Nanostructures

The benzamide core is known to form robust hydrogen-bonded networks, which can drive the self-assembly of molecules into tapes, sheets, or other higher-order structures. acs.org The N-methyl group on the amide nitrogen will influence the hydrogen bonding patterns compared to a primary or secondary amide. Furthermore, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used as a tool in crystal engineering to guide the assembly of molecules. nih.govnih.gov The interplay between hydrogen bonding, halogen bonding, and π-π stacking interactions involving the aromatic ring could lead to the formation of well-defined and predictable supramolecular architectures. researchgate.net The methoxy groups can also influence crystal packing through weaker C-H···O interactions.

Cocrystallization and Salt Formation for Solid-State Engineering

Cocrystallization is a technique used to modify the physical properties of a solid, such as solubility and stability, by crystallizing it with another molecule (a coformer). The various functional groups on this compound provide multiple sites for forming cocrystals. The amide group can form hydrogen bonds with carboxylic acids or other hydrogen bond donors/acceptors. The bromine atom can act as a halogen bond donor, interacting with Lewis bases. nih.gov The methoxy groups can act as hydrogen bond acceptors. This versatility allows for the rational design of cocrystals with tailored solid-state properties. By carefully selecting coformers, it may be possible to control the crystal packing and, consequently, the bulk properties of the material. acs.org

Exploration in Materials Science and Polymer Chemistry

The incorporation of specific molecular fragments into polymers can impart desirable properties to the resulting materials. Benzamide-containing polymers, or aramids, are known for their high thermal stability and mechanical strength. acs.orggoogle.com

The bifunctional nature of derivatives of this compound could be exploited in polymer chemistry. For example, after converting the bromine to another reactive group (like an amine or a carboxylic acid), the molecule could be used as a monomer in polymerization reactions. The rigid benzamide core would likely enhance the thermal and mechanical properties of the resulting polymer. The methoxy groups could improve the solubility and processability of the polymer, which is often a challenge with rigid aromatic polymers. mdpi.comresearchgate.net By carefully designing the polymer architecture, it may be possible to create new high-performance materials with applications in advanced technologies.

Incorporation into Polymeric Matrices for Modified Mechanical or Optical Properties

The incorporation of small organic molecules into polymeric matrices is a common strategy to modify the bulk properties of the polymer. Such additives can act as plasticizers, flame retardants, or can introduce new optical characteristics like UV absorption or fluorescence. The potential for this compound to alter the mechanical or optical properties of polymers has not been documented. Research in this area would typically involve blending the compound with various polymers and analyzing the resulting materials for changes in tensile strength, elasticity, refractive index, or light absorption.

Application in Organic Electronic Materials or Sensing Devices

Organic molecules with specific electronic characteristics are foundational to the development of organic electronic materials used in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The suitability of a compound for these applications often depends on its molecular structure, including the presence of electron-donating and electron-withdrawing groups, and its ability to self-assemble or form ordered thin films.

Similarly, the development of chemical sensors often relies on organic molecules that exhibit a detectable change in their properties (e.g., fluorescence, conductivity) upon interaction with a specific analyte. There is currently no available research describing the synthesis or investigation of this compound for applications in organic electronics or chemical sensing.

Utilization in Analytical Chemistry as Reference Standards or Derivatization Agents

In analytical chemistry, well-characterized compounds serve crucial roles as reference standards for the quantification of analytes and as derivatizing agents to improve the detectability of target molecules.

While related bromo-substituted aromatic compounds are used in analytical methods, there is no evidence to suggest that this compound is commercially available or has been utilized as a reference standard. For a compound to be used as a reference standard, its purity and identity must be rigorously established.

Derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For instance, a related compound, 4-bromo-N-methylbenzylamine, has been described as a derivatization reagent for the analysis of carboxylic acids by HPLC-MS, where the bromine atom provides a distinct isotopic pattern for detection. nih.gov However, the utility of this compound for such purposes has not been reported.

Development of Analytical Methodologies for Related Compounds

The development of analytical methods is crucial for the detection and quantification of chemical compounds in various matrices. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are commonly employed.

For the related compound, 3-bromo-N-methylbenzamide, gas chromatography data is available in the NIST Chemistry WebBook. nist.govnist.gov This data includes the retention index, which is a measure of where the compound elutes on a specific GC column under defined conditions. Such information is fundamental for developing methods to separate and identify this compound in a mixture.

Table 1: Gas Chromatography Data for 3-bromo-N-methylbenzamide

ParameterValue
Column TypeCapillary
Active Phase5% Phenyl methyl siloxane
Retention Index1722

Data sourced from the NIST Chemistry WebBook. nist.govnist.gov

The development of analytical methodologies for this compound would similarly involve establishing its chromatographic behavior and mass spectrometric fragmentation patterns to enable its identification and quantification. At present, such studies have not been published.

Future Research Trajectories and Interdisciplinary Perspectives

Innovation in Green and Sustainable Synthetic Routes for Analogous Compounds

The synthesis of amides is one of the most frequently performed reactions in organic chemistry; however, traditional methods often rely on stoichiometric coupling reagents that generate significant waste. ucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a key priority. sigmaaldrich.com Future research into the synthesis of 3-bromo-N,5-dimethoxy-N-methylbenzamide and its analogs should prioritize the development of green and sustainable methodologies.

Promising avenues include direct catalytic amidation, which avoids the pre-activation of carboxylic acids and minimizes waste. researchgate.net Boron-based catalysts, such as simple boronic acids, have proven effective for direct amidation, often under milder conditions and with the advantage of being low-cost and low-toxicity. ucl.ac.uk Another sustainable approach is the dehydrogenative coupling of alcohols and amines, catalyzed by transition metals like ruthenium, which produces hydrogen gas as the only byproduct. sigmaaldrich.com The use of greener solvents, such as cyclopentyl methyl ether or even water, and the development of solvent-free conditions, perhaps assisted by microwave irradiation, represent additional pathways toward more environmentally benign syntheses. ub.eduresearchgate.net

Table 1: Potential Green Synthetic Strategies for Benzamide (B126) Analogs
MethodCatalyst/ReagentAdvantagesChallenges
Catalytic Direct AmidationBoronic AcidsLow toxicity, waste reduction, mild conditions. ucl.ac.ukMay require azeotropic water removal. ucl.ac.uk
Dehydrogenative CouplingRuthenium NNN Pincer ComplexesH₂ is the only byproduct, high atom economy. nih.govRequires transition metal catalyst.
Ester AmidationPotassium PhosphateUtilizes readily available esters, can be run in sustainable solvents like isopropanol. acs.orgReaction efficiency can be substrate-dependent.
Enzymatic SynthesisCandida antarctica lipase (B570770) B (CALB)High selectivity, mild conditions, biodegradable catalyst. researchgate.netLimited substrate scope and potentially slower reaction times.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the behavior of molecules. For a polysubstituted system like this compound, advanced analytical techniques are indispensable. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including techniques like HH-COSY and HETCOR, would be essential for unambiguous structural assignment of synthetic intermediates and final products. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for elucidating reaction pathways. nih.govresearchgate.net DFT calculations can be employed to model the transition states of potential synthetic routes, providing insights into the rate-determining steps and the influence of substituents on reactivity. nih.govresearchgate.net For instance, modeling the amidation process could clarify the role of the catalyst and predict the activation energies for different mechanistic pathways, guiding the rational design of more efficient catalysts. sumitomo-chem.co.jp This synergy between advanced spectroscopy and computational modeling provides a detailed, molecular-level picture of the chemical processes involved.

Table 2: Predicted Spectroscopic Data for this compound
TechniqueParameterPredicted Value/Observation
¹H NMRAromatic ProtonsSignals in the range of 6.5-7.5 ppm, showing splitting patterns consistent with the 1,3,5-substitution pattern.
Methoxy (B1213986) ProtonsTwo distinct singlets around 3.8-4.0 ppm.
N-Methyl ProtonsA singlet around 2.8-3.2 ppm, potentially showing rotational isomers at low temperature.
¹³C NMRCarbonyl CarbonA signal in the range of 165-170 ppm.
Aromatic CarbonsSignals in the range of 100-160 ppm, with C-Br and C-O signals at characteristic chemical shifts.
Methyl CarbonsSignals for O-CH₃ around 55-60 ppm and N-CH₃ around 35-40 ppm.
Mass Spectrometry (HRMS)Molecular Ion [M+H]⁺Precise mass corresponding to C₁₀H₁₃BrNO₃⁺, showing the characteristic isotopic pattern for bromine.

Broadening the Scope of Non-Biological Applications in Materials Science and Catalysis

While benzamides are widely explored in medicinal chemistry, their application in materials science and catalysis remains a burgeoning field. The specific substitution pattern of this compound offers intriguing possibilities. The presence of both hydrogen bond acceptors (methoxy and carbonyl oxygens) and a halogen atom suggests potential for designing novel supramolecular structures through hydrogen and halogen bonding, which could be relevant in crystal engineering. acs.orgump.edu.pl

Furthermore, the benzamide framework can act as a ligand for transition metal catalysts. The electronic properties of the aromatic ring, modulated by the bromo and dimethoxy groups, could influence the catalytic activity of a coordinated metal center. Research could explore the synthesis of metal complexes incorporating this benzamide or its derivatives for applications in catalysis, such as cross-coupling reactions or oxidation processes. The N-methyl group provides steric bulk that could influence the stereoselectivity of such catalytic transformations.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The exploration of novel materials and catalysts often requires the synthesis and screening of large libraries of compounds. Automated synthesis platforms and high-throughput experimentation (HTE) are transformative technologies in this regard. synplechem.comresearchgate.net An automated platform could be employed to rapidly synthesize a library of analogs of this compound by varying the starting materials. nih.govchemrxiv.org For example, different amines and carboxylic acids could be coupled to generate a diverse set of benzamides.

These libraries could then be screened for desired properties using HTE techniques. For instance, in materials science, different crystallization conditions could be rapidly screened to identify new polymorphs or co-crystals with unique solid-state properties. In catalysis, the performance of a library of benzamide-based ligands could be evaluated in parallel for a specific chemical transformation, accelerating the discovery of optimal catalysts.

Exploration of Novel Derivatizations for Unforeseen Chemical Functions

The functional groups present in this compound provide multiple handles for chemical derivatization, opening pathways to novel molecules with potentially unforeseen functions. The bromo substituent is particularly valuable, serving as a versatile precursor for a wide range of transformations. organic-chemistry.org It can readily participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the modular synthesis of a vast array of derivatives where the bromine atom is replaced with aryl, alkyl, or amino groups, among others.

The methoxy groups can be selectively demethylated to yield hydroxyl groups, which can then be further functionalized. The N-methylated amide bond itself possesses distinct reactivity compared to secondary amides and can be a target for specific chemical modifications. scispace.com The exploration of these derivatization pathways could lead to the discovery of compounds with novel applications, extending beyond the initial scope of research. asiaresearchnews.com

Table 3: Potential Derivatization Reactions
Functional GroupReaction TypeReagentsPotential Product Feature
Bromo GroupSuzuki CouplingArylboronic acid, Pd catalyst, baseIntroduction of a new aryl substituent.
Buchwald-Hartwig AminationAmine, Pd catalyst, baseConversion of C-Br bond to a C-N bond.
Methoxy GroupsDemethylationBBr₃Formation of phenolic hydroxyl groups for further functionalization.
Aromatic RingDirected C-H FunctionalizationPd/Rh catalystsIntroduction of substituents at positions ortho to the amide group.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.